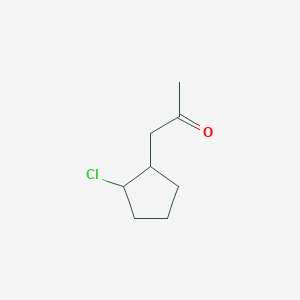![molecular formula C9H22N2O2 B14328189 2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) CAS No. 102170-58-1](/img/structure/B14328189.png)
2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) is a chemical compound with a complex structure that includes both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) typically involves the reaction of 5-aminopentylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 5-aminopentylamine and ethylene oxide.
Conditions: The reaction is usually conducted at elevated temperatures and pressures to facilitate the reaction.
Catalysts: Acid or base catalysts may be used to accelerate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) involves large-scale reactors where the reactants are mixed and subjected to the necessary conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler amines.
Scientific Research Applications
2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The alcohol groups can also participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2’-[(Ethane-1,2-diylbis(azanediyl))bis(methylene)]diphenol: This compound has a similar structure but with different functional groups.
2,2’-[(Propane-1,3-diylbis(azanediyl))bis(methylene)]diphenol: Another similar compound with a different carbon chain length.
Uniqueness
2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) is unique due to its specific combination of amine and alcohol functional groups, which provide it with distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
102170-58-1 |
|---|---|
Molecular Formula |
C9H22N2O2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-[5-aminopentyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C9H22N2O2/c10-4-2-1-3-5-11(6-8-12)7-9-13/h12-13H,1-10H2 |
InChI Key |
CMONMJOBILCYRM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)
![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)


![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)

![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)

![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)

